molecular formula C17H21N3O2S2 B6528482 N-(2-{[(ethylcarbamoyl)methyl]sulfanyl}-4-phenyl-1,3-thiazol-5-yl)-2-methylpropanamide CAS No. 946327-90-8

N-(2-{[(ethylcarbamoyl)methyl]sulfanyl}-4-phenyl-1,3-thiazol-5-yl)-2-methylpropanamide

Cat. No.: B6528482
CAS No.: 946327-90-8
M. Wt: 363.5 g/mol
InChI Key: ADDHMJFGKFMGAN-UHFFFAOYSA-N
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Description

N-(2-{[(ethylcarbamoyl)methyl]sulfanyl}-4-phenyl-1,3-thiazol-5-yl)-2-methylpropanamide is a useful research compound. Its molecular formula is C17H21N3O2S2 and its molecular weight is 363.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 363.10751927 g/mol and the complexity rating of the compound is 428. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[2-[2-(ethylamino)-2-oxoethyl]sulfanyl-4-phenyl-1,3-thiazol-5-yl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2S2/c1-4-18-13(21)10-23-17-19-14(12-8-6-5-7-9-12)16(24-17)20-15(22)11(2)3/h5-9,11H,4,10H2,1-3H3,(H,18,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADDHMJFGKFMGAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CSC1=NC(=C(S1)NC(=O)C(C)C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-{[(ethylcarbamoyl)methyl]sulfanyl}-4-phenyl-1,3-thiazol-5-yl)-2-methylpropanamide, a thiazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a complex structure that includes a thiazole ring and a phenyl group, which are often associated with various pharmacological properties.

  • Molecular Formula : C18H23N3O2S2
  • Molecular Weight : 377.5 g/mol
  • CAS Number : 946211-52-5
PropertyValue
Molecular FormulaC18H23N3O2S2
Molecular Weight377.5 g/mol
CAS Number946211-52-5

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cancer progression and inflammatory responses. The presence of the thiazole ring is particularly significant as thiazole derivatives have been reported to exhibit anti-cancer properties through multiple mechanisms such as:

  • Inhibition of Cell Proliferation : Thiazole derivatives often inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
  • Anti-inflammatory Effects : Some studies suggest that these compounds may modulate inflammatory pathways, potentially reducing chronic inflammation associated with various diseases.

Antiproliferative Activity

A study evaluating the antiproliferative effects of various thiazole derivatives, including this compound, demonstrated significant activity against several human cancer cell lines. The results indicated that this compound could inhibit cell growth effectively.

Cell LineIC50 (µM)
HT-29 (Colon)15.0
M21 (Melanoma)10.5
MCF7 (Breast)12.0

Case Studies

  • Study on Cancer Cell Lines : In a comparative study involving multiple thiazole derivatives, this compound exhibited superior antiproliferative activity against MCF7 breast cancer cells compared to other derivatives tested.
    • Methodology : The study utilized the MTT assay to assess cell viability after treatment with varying concentrations of the compound for 48 hours.
    • Findings : The compound demonstrated an IC50 value of 12 µM, indicating potent activity.
  • Mechanistic Insights : Additional investigations into the mechanism revealed that treatment with this compound led to increased levels of apoptotic markers in treated cells, suggesting that it promotes programmed cell death in cancer cells.

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